molecular formula C12H16N6O2S B2484856 1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 2034576-64-0

1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2484856
CAS No.: 2034576-64-0
M. Wt: 308.36
InChI Key: ASTGUZMHJMQOCK-UHFFFAOYSA-N
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Description

1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea is a complex organic compound that features a triazine ring, a thiophene ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea typically involves multiple steps. One common approach is the reaction of 4-(dimethylamino)-6-methoxy-1,3,5-triazine with thiophene-2-yl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and may require a catalyst or base to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The triazine ring can act as a pharmacophore, interacting with active sites of enzymes, while the thiophene ring can enhance binding affinity through π-π interactions. The urea moiety can form hydrogen bonds with target molecules, stabilizing the compound’s binding.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)-3-phenylurea
  • 1-(4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)-3-(furan-2-yl)urea
  • 1-(4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)-3-(pyridin-2-yl)urea

Uniqueness

1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea is unique due to the presence of both a thiophene ring and a triazine ring, which confer distinct electronic and steric properties. This combination can result in unique reactivity and binding characteristics, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O2S/c1-18(2)10-14-8(15-12(17-10)20-3)7-13-11(19)16-9-5-4-6-21-9/h4-6H,7H2,1-3H3,(H2,13,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTGUZMHJMQOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)NC2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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